1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone oxalate
Description
This compound features a benzimidazole core linked to a piperazine moiety via a methyl group, with a 2-(2-chlorophenyl)ethanone substituent and an oxalate counterion. The benzimidazole scaffold is known for its bioisosteric similarity to purine bases, enabling interactions with enzymes and receptors . The piperazine ring enhances solubility and pharmacokinetic properties, while the 2-chlorophenyl group contributes to lipophilicity and target binding affinity. Oxalate salt formation improves stability and crystallinity, critical for pharmaceutical formulation.
Properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-(2-chlorophenyl)ethanone;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O.C2H2O4/c21-16-6-2-1-5-15(16)13-20(26)25-11-9-24(10-12-25)14-19-22-17-7-3-4-8-18(17)23-19;3-1(4)2(5)6/h1-8H,9-14H2,(H,22,23);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJBUHWFWLVFQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C(=O)CC4=CC=CC=C4Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone oxalate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzimidazole moiety, a piperazine ring, and a chlorophenyl group. The molecular formula is , with a molecular weight of approximately 373.83 g/mol. The oxalate salt form enhances its solubility and bioavailability.
Anticancer Properties
Benzimidazole derivatives have been extensively studied for their anticancer activities. In vitro studies revealed that compounds with benzimidazole scaffolds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, a related compound demonstrated the ability to induce apoptosis in human cancer cells by activating caspase pathways . Further research is needed to elucidate the specific mechanisms of the target compound.
Neuropharmacological Effects
The piperazine moiety in the compound suggests potential neuropharmacological effects. Piperazine derivatives have been known to interact with serotonin receptors, indicating possible applications in treating mood disorders or anxiety. Preliminary studies suggest that similar compounds can modulate neurotransmitter systems, impacting behavior and mood .
The biological activity of this compound may involve:
- Enzyme Inhibition: Compounds with benzimidazole structures often act as enzyme inhibitors, potentially targeting kinases or phosphodiesterases involved in cell signaling pathways.
- Receptor Modulation: The interaction with various receptors (e.g., serotonin receptors) can lead to altered neurotransmitter release and modulation of physiological responses.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole-Piperazine Hybrids
- (4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(phenyl)methanone (11a) Structure: Lacks the 2-(2-chlorophenyl)ethanone group but retains the benzimidazole-piperazine core. Activity: Exhibits moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli). Key Difference: Absence of the chlorophenyl group reduces lipophilicity, impacting membrane penetration.
1-[(4-Phenyl)carbonyl]piperazinyl alkyl benzo[d]imidazole derivatives
Chlorophenyl-Containing Analogs
Sertaconazole (CAS 99592-32-2)
- Structure : Benzo[b]thienylmethyl ether with a dichlorophenyl-imidazole group.
- Activity : Potent antifungal (MIC: 0.25–2 µg/mL against Candida spp.), attributed to the dichlorophenyl group’s enhanced steric and electronic effects.
- Key Difference : The benzo[b]thienyl moiety confers broader-spectrum activity compared to benzimidazole-based compounds.
- 1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Structure: Chloroethanone linked to piperazine-phenyl. Key Difference: Absence of benzimidazole limits enzymatic targeting.
Imidazole/Pyrazole Derivatives
- {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone Structure: Thienopyrazole-imidazole hybrid. Activity: Anticonvulsant efficacy (ED₅₀: 12 mg/kg in MES model), comparable to phenytoin. Key Difference: Fluorophenyl substitution enhances blood-brain barrier penetration.
1-{(1-(2-Substituted benzyl)-1H-benzo[d]imidazol-2-yl)methyl}-3-arylthioureas
- Structure : Thiourea-linked benzimidazole derivatives.
- Activity : Anticonvulsant (ED₅₀: 8–18 mg/kg) with low neurotoxicity (TD₅₀: >100 mg/kg).
- Key Difference : Thiourea groups improve hydrogen-bonding interactions with neuronal targets.
Pharmacological and Structural Analysis
Table 1: Comparative Pharmacological Data
Key Findings:
Chlorophenyl vs. Dichlorophenyl : Dichlorophenyl groups (e.g., sertaconazole) enhance antifungal potency due to increased hydrophobicity and steric bulk .
Benzimidazole vs. Imidazole : Benzimidazole derivatives show broader enzymatic inhibition, while imidazole analogs (e.g., sertaconazole) excel in cytochrome P450 targeting .
Salt Forms : Oxalate salts (target compound) likely improve aqueous solubility versus free bases (e.g., compound 11a) .
Q & A
Q. Critical Parameters :
- Solvent polarity : DMF ensures efficient nucleophilic substitution .
- Stoichiometry : Excess oxalic acid (1.2–1.5 equiv) minimizes residual free base .
- Temperature : Reflux conditions (80–100°C) optimize coupling efficiency .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield Influencers | References |
|---|---|---|---|
| Piperazine alkylation | K₂CO₃, DMF, 80°C | Base excess, anhydrous DMF | |
| Acylation | 2-Chlorophenylacetyl chloride, THF | Anhydrous solvent, slow addition | |
| Salt formation | Oxalic acid, ethanol | Cooling rate, stoichiometry |
Which analytical techniques are essential for confirming structural integrity and purity?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR distinguishes imidazole protons (δ 7.5–8.5 ppm) and piperazine CH₂ groups (δ 2.5–3.5 ppm). Multiplicity analysis confirms substitution patterns .
- Mass Spectrometry (MS) : ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 439.1 for the free base) with <0.1 Da error .
- HPLC : Reverse-phase C18 columns (70:30 MeCN/H₂O) achieve >98% purity, critical for pharmacological studies .
- X-ray Crystallography : Resolves absolute configuration in crystalline forms, as demonstrated for piperazine derivatives .
Q. Table 2: Analytical Parameters
What structural motifs contribute to its pharmacological potential?
Answer:
- Benzoimidazole core : Enhances DNA intercalation and enzyme inhibition, as seen in antimicrobial analogs .
- Piperazine ring : Facilitates receptor binding (e.g., histamine H₁/H₄) through conformational flexibility .
- 2-Chlorophenyl group : Improves lipophilicity and target affinity, analogous to antifungal benzothiazoles .
How can synthesis be optimized for scalability and reproducibility?
Answer:
- Catalyst screening : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in arylations .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours for imidazole alkylation) .
- Inert atmosphere : Nitrogen/argon prevents oxidation of sensitive intermediates .
What strategies resolve contradictions in reported biological activities?
Answer:
- Standardized assays : Use uniform protocols (e.g., MIC for antimicrobial activity) to compare data .
- Purity validation : HPLC-MS ensures compounds meet >95% purity before testing .
- Structural analogs : Compare with derivatives (e.g., 4-fluorophenyl variants) to isolate substituent effects .
How can in silico methods predict binding affinity to histamine receptors?
Answer:
- Molecular docking : Use X-ray structures (e.g., PDB: 3RZE) to model piperazine interactions with H₁R .
- QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. F) with binding energy .
- MD simulations : Assess conformational stability of the oxalate salt in aqueous environments .
What methodologies address solubility challenges in pharmacological studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
